(3,5-Difluoro-2-isobutoxyphenyl)methanol
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Overview
Description
(3,5-Difluoro-2-isobutoxyphenyl)methanol is an organic compound with the molecular formula C11H14F2O2 and a molecular weight of 216.22 g/mol . This compound is characterized by the presence of two fluorine atoms and an isobutoxy group attached to a phenyl ring, along with a methanol group. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Difluoro-2-isobutoxyphenyl)methanol typically involves the reaction of 3,5-difluorophenol with isobutyl bromide in the presence of a base such as potassium carbonate to form 3,5-difluoro-2-isobutoxyphenol. This intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: (3,5-Difluoro-2-isobutoxyphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3,5-difluoro-2-isobutoxybenzaldehyde or 3,5-difluoro-2-isobutoxybenzoic acid.
Reduction: Formation of 3,5-difluoro-2-isobutoxyphenylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3,5-Difluoro-2-isobutoxyphenyl)methanol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (3,5-Difluoro-2-isobutoxyphenyl)methanol is primarily based on its ability to interact with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
(3,5-Difluoro-2-methoxyphenyl)methanol: Similar structure but with a methoxy group instead of an isobutoxy group.
(3,5-Difluoro-2-ethoxyphenyl)methanol: Similar structure but with an ethoxy group instead of an isobutoxy group.
(3,5-Difluoro-2-propoxyphenyl)methanol: Similar structure but with a propoxy group instead of an isobutoxy group.
Uniqueness: (3,5-Difluoro-2-isobutoxyphenyl)methanol is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties.
Properties
Molecular Formula |
C11H14F2O2 |
---|---|
Molecular Weight |
216.22 g/mol |
IUPAC Name |
[3,5-difluoro-2-(2-methylpropoxy)phenyl]methanol |
InChI |
InChI=1S/C11H14F2O2/c1-7(2)6-15-11-8(5-14)3-9(12)4-10(11)13/h3-4,7,14H,5-6H2,1-2H3 |
InChI Key |
NTOACEGWQNYIGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1F)F)CO |
Origin of Product |
United States |
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